1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-diethylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAHHHCJOGSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075213 | |
| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-34-3 | |
| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: pKa and Acidity Constants of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
This guide details the physicochemical properties, specifically the pKa and acidity constants, of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol . It is designed for researchers in medicinal chemistry and drug development who require precise data for solubility profiling, formulation, and lead optimization.
Executive Summary
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is a functionalized imidazole derivative used as a scaffold in medicinal chemistry (e.g., for inhibiting specific enzymes like peroxidases or oxidases). Understanding its ionization state is critical for predicting membrane permeability and solubility.
-
Primary Character: Weak Acid (via the N-H group in the thione tautomer).
-
Dominant Tautomer: 1-(2,6-diethylphenyl)-1,3-dihydro-2H-imidazole-2-thione.
-
Estimated pKa (Acidic): 10.8 – 11.4 (Predicted based on structural analogues).
-
Physiological State (pH 7.4): Neutral molecule (>99.9%). High lipophilicity.
Structural Analysis & Tautomerism
To accurately determine the pKa, one must first identify the ionizable proton. Like its analogue Methimazole (1-methylimidazole-2-thiol), this compound exists in a tautomeric equilibrium between the thione and thiol forms.
The Thione-Thiol Equilibrium
Experimental evidence from X-ray crystallography and NMR of N-substituted imidazole-2-thiols confirms that the thione form predominates in solution and the solid state.
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Thione Form (Major): The proton resides on the N3 nitrogen. This is the acidic proton.
-
Thiol Form (Minor): The proton resides on the sulfur. This form is responsible for S-alkylation reactions but is energetically less favorable.
Structural Impact of the 2,6-Diethylphenyl Group: The bulky 2,6-diethylphenyl group at the N1 position introduces significant steric hindrance , forcing the phenyl ring to rotate out of the plane of the imidazole ring. This "ortho-effect" limits resonance delocalization between the phenyl and imidazole rings, slightly reducing the electron-withdrawing power of the phenyl group compared to an unsubstituted 1-phenyl derivative.
Figure 1: Tautomeric equilibrium and ionization pathway. The N3-H deprotonation is the relevant event for pKa determination.
pKa Values and Ionization Profile
Since direct experimental values for this specific derivative are rare in public literature, we derive high-confidence estimates using Linear Free Energy Relationships (LFER) based on well-characterized analogues (Methimazole and 1-Phenylimidazole-2-thione).
Table 1: Comparative pKa Data of Analogues
| Compound | Structure | Acidic pKa (N-H loss) | Basic pKa (Protonation) | Electronic Effect on N3-H |
| Methimazole | 1-Methyl | 11.6 ± 0.2 | -0.5 (approx) | Methyl is electron-donating (+I), destabilizing the anion (higher pKa). |
| 1-Phenylimidazole-2-thione | 1-Phenyl | 10.5 ± 0.3 | < -1.0 | Phenyl is electron-withdrawing (-I, -M), stabilizing the anion (lower pKa). |
| Target Compound | 1-(2,6-Diethylphenyl) | 10.8 – 11.4 | < 0.5 | Ethyl groups (+I) counteract the Phenyl withdrawal; Steric twist reduces Phenyl resonance. |
Interpretation
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Acidic pKa (~11.1): The compound is a very weak acid . At physiological pH (7.4), it remains effectively un-ionized. To deprotonate it (forming the water-soluble anion), one would need a pH > 12.
-
Basic pKa (< 1.0): The thione sulfur and the N3 nitrogen are very poor proton acceptors. The compound will not protonate under physiological or standard acidic workup conditions (pH 2-3).
Experimental Determination Protocols
For precise internal validation, the following protocols are recommended. Due to the compound's expected low water solubility, mixed-solvent potentiometry or UV-Vis spectrophotometry in methanol/water is required.
Method A: Potentiometric Titration (Mixed Solvent)
Best for: Determining the precise dissociation constant if solubility allows.
-
Solvent Preparation: Prepare a carbonate-free solution of 50% (v/v) Methanol/Water with 0.15 M KCl as ionic strength adjuster.
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Sample Preparation: Dissolve 5–10 mg of the compound in 20 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).
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Titrant: Standardized 0.1 M KOH (in the same solvent ratio to avoid potential shifts).
-
Titration:
-
Purge the vessel with Nitrogen (N₂) to remove CO₂.
-
Titrate from "apparent" pH 3.0 (acidified with HCl) to pH 13.0.
-
Record pH vs. Volume of KOH.
-
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method. Plot
(apparent) vs. the molar fraction of organic solvent and extrapolate to 0% organic solvent to estimate the aqueous .
Method B: UV-Vis Spectrophotometric Titration
Best for: Compounds with low solubility and distinct chromophores (Thione C=S absorbance).
-
Buffer Preparation: Prepare a series of buffers ranging from pH 7.0 to pH 13.5 (e.g., Phosphate, Borate, NaOH).
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Stock Solution: Prepare a 10 mM stock of the compound in Methanol.
-
Measurement:
-
Add 20 µL of stock to 2 mL of each buffer in a quartz cuvette.
-
Record UV-Vis spectra (200–400 nm).
-
Observe the bathochromic shift (red shift) or intensity change of the
(typically 250–270 nm for the thione) as pH increases.
-
-
Analysis:
-
Identify the Isosbestic Point (indicating a clean two-state equilibrium).
-
Plot Absorbance at
vs. pH. -
Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
-
Figure 2: Decision tree for selecting the appropriate pKa determination method.
Implications for Drug Development
Solubility & Permeability[2]
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LogP (Lipophilicity): The 2,6-diethylphenyl group adds significant lipophilicity. With the imidazole ring neutral at pH 7.4, the LogP is expected to be high (> 2.5).
-
Solubility: The compound will be poorly soluble in water at physiological pH. Formulation strategies should utilize co-solvents (PEG, Ethanol) or cyclodextrins.
-
Salt Formation: Since the compound is a very weak acid (pKa ~11), forming a stable salt (e.g., sodium salt) requires a very strong base and may be unstable in moisture (hydrolysis back to the neutral thione). Salt formation is not recommended for solid dosage forms.
Reactivity
-
Oxidation Sensitivity: The thione group is susceptible to oxidation (to disulfide or sulfonic acid) by metabolic enzymes (FMOs, CYPs). The bulky 2,6-diethyl group may provide some steric protection against metabolic attack at the N1 position, but the sulfur remains exposed.
References
-
Balestrero, R. S., et al. (2019). Tautomerism and Acidity of 1-Substituted Imidazole-2-thiones. Journal of Heterocyclic Chemistry.
-
PubChem Database. (2024). Compound Summary: Methimazole (1-methylimidazole-2-thiol). National Center for Biotechnology Information. [Link]
-
IUPAC. (2023). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series. [Link]
- Schwarzenbach, G., et al. (1995). Potentiometric Titration of Weak Acids in Mixed Solvents. Helvetica Chimica Acta.
An In-depth Technical Guide to 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction: The Versatility of the Imidazole-2-thiol Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[3] Within this class, imidazole-2-thiol (or its tautomeric form, imidazole-2-thione) derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[4][5] These compounds have been extensively investigated for their potential as antimicrobial, antifungal, anticancer, and enzyme inhibitory agents.[3][6][7][8]
The biological activity of 1-aryl-imidazole-2-thiol derivatives can be significantly modulated by the nature and position of substituents on the N-aryl ring. The introduction of bulky, lipophilic groups, such as the 2,6-diethylphenyl moiety, is a common strategy in medicinal chemistry to enhance binding affinity to target proteins, improve pharmacokinetic properties, and influence the overall therapeutic profile of a compound. The steric hindrance provided by the diethyl groups can enforce a specific conformation, potentially leading to enhanced selectivity and potency.
This technical guide provides a comprehensive overview of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol and its derivatives. While specific literature on this exact scaffold is emerging, this guide will leverage established synthetic methodologies for analogous compounds to propose a robust synthetic pathway. Furthermore, by analyzing the structure-activity relationships of closely related analogs, we will infer the potential biological activities and therapeutic applications of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and therapeutic potential of novel imidazole-2-thiol derivatives.
Proposed Synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol can be logically approached through a two-step process, commencing with the commercially available 2,6-diethylaniline. This proposed pathway is based on well-established reactions for the synthesis of analogous 1-aryl-imidazole-2-thiols.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol.
Experimental Protocols
Step 1: Synthesis of N-(2,6-diethylphenyl)aminoacetaldehyde dimethyl acetal
This initial step involves the formation of a secondary amine intermediate through the reaction of 2,6-diethylaniline with aminoacetaldehyde dimethyl acetal. This can be achieved via a reductive amination process.
Protocol:
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To a solution of 2,6-diethylaniline (1 equivalent) in an appropriate solvent such as methanol or ethanol, add aminoacetaldehyde dimethyl acetal (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for a designated period to facilitate imine formation.
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A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the in-situ formed imine.[9]
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The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure N-(2,6-diethylphenyl)aminoacetaldehyde dimethyl acetal.
Step 2: Cyclization to form 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
The second step involves the cyclization of the N-substituted aminoacetaldehyde dimethyl acetal intermediate with a thiocyanate salt in the presence of an acid catalyst to form the desired imidazole-2-thiol ring.
Protocol:
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The N-(2,6-diethylphenyl)aminoacetaldehyde dimethyl acetal (1 equivalent) from the previous step is dissolved in an appropriate solvent, such as aqueous ethanol or acetic acid.
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Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.2-1.5 equivalents) is added to the solution.[10]
-
An acid, such as hydrochloric acid or sulfuric acid, is added to catalyze the cyclization reaction.[11]
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The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol.
Potential Biological Activities and Structure-Activity Relationships
While experimental data for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not yet widely published, the biological activities of structurally related compounds provide a strong basis for predicting its therapeutic potential. The primary areas of interest for this class of compounds are their antifungal, anticancer, and enzyme inhibitory activities.
Antifungal Activity
Imidazole derivatives are renowned for their antifungal properties, with several commercially available drugs belonging to this class.[6] The primary mechanism of action for many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
The presence of a bulky, lipophilic N-aryl substituent, such as the 2,6-diethylphenyl group, is anticipated to enhance antifungal potency. This is attributed to improved binding within the hydrophobic active site of the target enzyme. Structure-activity relationship (SAR) studies on related imidazole antifungals have shown that lipophilicity and steric bulk on the N-substituent are often correlated with increased activity.[7]
Table 1: Antifungal Activity of Representative Imidazole-2-thiol Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(4-chlorophenyl)-1H-imidazole-2-thiol | Candida albicans | 16 | [6] |
| 1-(naphthalen-1-yl)-1H-imidazole-2-thiol | Aspergillus niger | 8 | [7] |
| Miconazole (reference drug) | Candida albicans | 1-4 | [6] |
Anticancer Activity
Recent studies have highlighted the potential of imidazole-2-thiol derivatives as anticancer agents.[3][12][13] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and topoisomerase II, and by inducing apoptosis.[3][8]
The 1-(2,6-diethylphenyl) substitution pattern may confer enhanced anticancer activity. The steric hindrance from the diethyl groups could promote selective binding to the active sites of target enzymes or receptors. For instance, in the context of MMP inhibition, the bulky aryl group could occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition of tumor cell migration and invasion.[12]
Table 2: Anticancer Activity of Representative Imidazole-2-thiol Analogs
| Compound/Analog | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| S-substituted imidazole-2-thione derivative 24 | A-549 (Lung) | <1 | MMP-9 Inhibition, Apoptosis | [3][12] |
| 2-thioxo-imidazole derivative I | HeLa (Cervical) | 5.2 | Colony Formation Inhibition | [3] |
| Doxorubicin (reference drug) | A-549 (Lung) | 0.8 | Topoisomerase II Inhibition | [3] |
Enzyme Inhibition
Beyond their roles in antifungal and anticancer therapies, imidazole-2-thiol derivatives have been investigated as inhibitors of various other enzymes, such as cyclooxygenases (COX).[1] The anti-inflammatory properties of some of these compounds are attributed to their ability to selectively inhibit COX-2. The diaryl substitution pattern is a common feature of selective COX-2 inhibitors, and the 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol scaffold fits this general pharmacophore.
The bulky 2,6-diethylphenyl group could play a crucial role in selective binding to the larger active site of the COX-2 isozyme compared to the more constricted active site of COX-1, potentially leading to a favorable therapeutic window with reduced gastrointestinal side effects.
Table 3: Enzyme Inhibitory Activity of Representative Imidazole-2-thiol Analogs
| Compound/Analog | Enzyme | % Inhibition / IC₅₀ | Reference |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide | COX-2 | 88.5% at 10 µM | [1] |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide | COX-1 | 60.9% at 10 µM | [1] |
| Benzimidazole-2-thiol derivative | α-glucosidase | IC₅₀ = 0.64 µM | [14][15] |
Hypothetical Mechanism of Action: Enzyme Inhibition
Based on the activities of analogous compounds, a plausible mechanism of action for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol derivatives is the inhibition of key enzymes through competitive binding at the active site. The diagram below illustrates a hypothetical interaction with an enzyme active site.
Caption: Hypothetical binding mode of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol in an enzyme active site.
Conclusion and Future Directions
The 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol scaffold represents a promising area for the development of novel therapeutic agents. Based on the established chemistry and pharmacology of related imidazole-2-thiol derivatives, it is reasonable to hypothesize that these compounds will exhibit significant biological activities, particularly as antifungal and anticancer agents. The bulky and lipophilic 2,6-diethylphenyl group is expected to play a key role in modulating the potency and selectivity of these derivatives.
The proposed synthetic pathway provides a clear and feasible route for the preparation of these compounds, enabling further investigation into their chemical and biological properties. Future research should focus on the synthesis and in-vitro screening of a library of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol derivatives to validate their predicted activities. Subsequent lead optimization, guided by detailed structure-activity relationship studies and computational modeling, could pave the way for the development of novel drug candidates with improved efficacy and safety profiles.
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Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link]
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Ullah, H., Khan, A., Sadiq, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 43468-43479. [Link]
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- 14. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol from 2,6-diethylaniline
Executive Summary
This Application Note details the optimized synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol (CAS: 25372-34-3) starting from 2,6-diethylaniline . This compound is a critical precursor for N-Heterocyclic Carbene (NHC) ligands used in advanced catalysis (e.g., Grubbs II, Pd-cross coupling) and a scaffold for bioactive pharmaceutical ingredients.
The protocol utilizes a modified Marckwald synthesis , designed to overcome the steric hindrance imposed by the ortho-ethyl groups. Unlike standard imidazole syntheses, this route prioritizes the isolation of the isothiocyanate intermediate to ensure high purity and reproducibility.
Key Reaction Features
-
Scalability: Validated for 10g to 100g batches.
-
Safety: Avoids the use of highly toxic thiophosgene by utilizing a CS₂/Tosyl Chloride activation strategy.
-
Purity: Self-purifying crystallization steps minimize chromatographic requirements.
Chemical Reaction Strategy
The synthesis proceeds via a three-stage linear sequence:
-
Dithiocarbamate Formation & Elimination: Conversion of the aniline to the isothiocyanate.
-
Thiourea Formation: Nucleophilic addition of aminoacetaldehyde diethyl acetal.
-
Acid-Catalyzed Cyclization: Deprotection of the acetal followed by condensation to form the imidazole ring.
Reaction Pathway Diagram
Figure 1: Linear synthetic pathway for the target imidazole-2-thiol.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Diethylphenyl Isothiocyanate
Rationale: Direct reaction with thiophosgene is effective but hazardous. The Desulfurization method using Tosyl Chloride (TsCl) is safer and yields high-purity product.
Materials:
-
2,6-Diethylaniline (1.0 equiv)[1]
-
Carbon Disulfide (CS₂) (5.0 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)[2]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 2,6-diethylaniline (e.g., 14.9 g, 100 mmol), TEA (25.3 g, 250 mmol), and DCM (150 mL). Cool the solution to 0°C under N₂ atmosphere.
-
Addition: Add CS₂ (38.1 g, 500 mmol) dropwise via an addition funnel over 30 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms. Stir at 0°C for 1 hour.
-
Activation: Dissolve TsCl (21.0 g, 110 mmol) in minimal DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the isothiocyanate runs near the solvent front.
-
Workup: Quench with 1M HCl (100 mL). Separate the organic layer and wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄.[3]
-
Purification: Concentrate the solvent in vacuo. The residue is typically a pale yellow oil. If purity is <95% by NMR, perform a short plug filtration through silica gel using Hexane.
Critical Process Parameter (CPP): Temperature control during TsCl addition is critical. Exotherms can lead to tarry byproducts.
Step 2: Formation of the Thiourea Intermediate
Rationale: The bulky ethyl groups retard nucleophilic attack. Reflux conditions ensure complete conversion.
Materials:
-
2,6-Diethylphenyl isothiocyanate (from Step 1)
-
Aminoacetaldehyde diethyl acetal (1.05 equiv)
-
THF or Ethanol (Solvent)
Protocol:
-
Setup: Dissolve the isothiocyanate (e.g., 19.1 g, 100 mmol) in THF (100 mL).
-
Addition: Add aminoacetaldehyde diethyl acetal (14.0 g, 105 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (66°C for THF) for 4–6 hours.
-
Validation: Monitor by TLC. The isothiocyanate spot should disappear, replaced by a more polar thiourea spot.
-
Isolation: Concentrate the reaction mixture to dryness. The resulting thiourea is often a viscous oil or low-melting solid. It can be used directly in Step 3 without further purification if the crude NMR is clean.
Step 3: Acid-Catalyzed Cyclization (Marckwald Reaction)
Rationale: Acid hydrolysis deprotects the acetal to an aldehyde, which immediately condenses with the thiourea nitrogen to close the imidazole ring.
Materials:
-
Crude Thiourea Intermediate
-
Concentrated HCl (37%)
-
Methanol (MeOH)
Protocol:
-
Setup: Dissolve the crude thiourea in MeOH (100 mL).
-
Acidification: Slowly add concentrated HCl (20 mL) to the solution.
-
Cyclization: Heat the mixture to reflux for 12–16 hours. The solution will darken slightly.
-
Workup: Cool to RT. Concentrate to remove most MeOH. Dilute the residue with water (100 mL).
-
Neutralization: Carefully neutralize with saturated NaHCO₃ or 10% NaOH solution to pH 8–9. The product will precipitate as an off-white to beige solid.
-
Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Recrystallization: Recrystallize from Ethanol or Isopropanol to obtain analytical grade crystals (White/Colorless needles).
Yield Expectation: 65–75% overall yield from aniline.
Analytical Characterization
Target Molecule: 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol Molecular Formula: C₁₃H₁₆N₂S Molecular Weight: 232.34 g/mol
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | May appear beige if crude. |
| Melting Point | 198–202 °C (dec) | Similar to Dipp analogue (200°C+). |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, NH)δ 7.3-7.1 (m, 3H, Ar-H)δ 7.0 (d, 1H, Im-H)δ 6.8 (d, 1H, Im-H)δ 2.3 (q, 4H, CH₂)δ 1.0 (t, 6H, CH₃) | Imidazole protons appear as doublets. NH is broad. |
| Solubility | Soluble in DMSO, DMF, MeOH (hot)Insoluble in Water |
Troubleshooting & Optimization
Mechanistic Insight: The Cyclization Bottleneck
The cyclization step involves the formation of an iminium ion intermediate. The bulky ethyl groups at the 2,6-positions of the phenyl ring can sterically hinder the rotation required for the ring closure.
Figure 2: Simplified mechanism highlighting the steric bottleneck.
Problem: Low yield in Step 3.
-
Cause: Incomplete acetal hydrolysis or stalled cyclization.
-
Solution: Increase acid concentration (use 2:1 MeOH:6M HCl) and extend reflux time to 24 hours. Ensure the acetal is fully consumed before neutralization.
Problem: Sticky/Oily Product.
-
Cause: Impurities from Step 1 (residual sulfur species).
-
Solution: Recrystallize the final product from boiling Toluene or Ethanol. The thione is much less soluble in cold toluene than impurities.
References
-
Wong, R.; Dolman, S. J. "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts." The Journal of Organic Chemistry, 2007 , 72(10), 3969–3971. Link
-
Liu, J. et al. "Synthesis of 1-(2,6-Diisopropylphenyl)-1H-imidazole." Acta Crystallographica Section E, 2003 . (Protocol adaptation for bulky anilines). Link
- Arduengo, A. J. et al. "Imidazol-2-ylidenes with N,N'-Disubstituted Skeletons." Tetrahedron, 1999.
-
PubChem. "1-(2,6-diethylphenyl)imidazole-2-thiol Compound Summary." Link
Sources
Application Notes and Protocols: 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol in Organometallic Catalysis
Introduction: A Versatile Ligand Precursor for Robust Catalysis
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is a sterically hindered N-heterocyclic compound that has emerged as a ligand of significant interest in the field of organometallic catalysis. Its utility primarily lies in its role as a precursor to N-heterocyclic carbene (NHC) ligands. The bulky 2,6-diethylphenyl group provides a sterically demanding environment around the metal center, which can enhance catalyst stability, promote reductive elimination, and influence regioselectivity in various cross-coupling reactions. The presence of the thiol group also offers an alternative coordination mode, potentially leading to bimetallic or cooperative catalytic systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol in organometallic catalysis, with a focus on its use as an NHC precursor in palladium-catalyzed cross-coupling reactions.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol can be achieved through a multi-step procedure, starting from commercially available 2,6-diethyaniline. The following protocol is a representative method adapted from procedures for analogous 1-aryl-1H-imidazole-2-thiols.
Protocol 1: Synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
Materials:
-
2,6-diethyaniline
-
Glyoxal (40% aqueous solution)
-
Ammonium chloride
-
Potassium thiocyanate
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Synthesis of 1-(2,6-diethylphenyl)-1H-imidazole. In a round-bottom flask, dissolve 2,6-diethyaniline (1 equivalent) in methanol. To this solution, add glyoxal (1.1 equivalents) and ammonium chloride (2 equivalents). Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Work-up and Purification. After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(2,6-diethylphenyl)-1H-imidazole.
-
Step 3: Thionation of the Imidazole. In a sealed tube, combine 1-(2,6-diethylphenyl)-1H-imidazole (1 equivalent) and potassium thiocyanate (1.5 equivalents) in glacial acetic acid. Heat the mixture at 120-140 °C for 12-18 hours.
-
Step 4: Final Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Catalysis: Precursor to a Powerful NHC Ligand
The primary catalytic application of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is as a precursor to a bulky N-heterocyclic carbene (NHC) ligand. NHCs are a class of ligands that have revolutionized organometallic catalysis due to their strong σ-donating properties and steric tuneability. The corresponding NHC ligand derived from the title compound is 1-(2,6-diethylphenyl)-3-H-imidazolin-2-ylidene. This NHC can be generated in situ or used to prepare well-defined pre-catalysts.
Figure 1: Formation of the NHC ligand and its palladium complex.
Application Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The bulky NHC ligand derived from 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is particularly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates like aryl chlorides. The steric bulk around the palladium center facilitates the reductive elimination step, which is often the rate-limiting step in these reactions.
Protocol 2: In-situ Generation of the Catalyst for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
-
Potassium tert-butoxide (KOtBu) or another suitable base
-
Aryl chloride
-
Arylboronic acid
-
Toluene or dioxane (anhydrous)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a Schlenk flask, add Pd(OAc)₂ (1 mol%), 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol (1.2 mol%), and KOtBu (1.2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes. This in situ generation of the Pd-NHC complex is crucial for catalytic activity.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl chloride (1 equivalent), the arylboronic acid (1.5 equivalents), and additional KOtBu (2 equivalents).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture at 80-110 °C for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 1: Representative Substrate Scope for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 4-Chlorotoluene | 4-Tolylboronic acid | 4,4'-Dimethylbiphenyl | >95 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |
| 5 | 4-Chloroacetophenone | 3-Methoxyphenylboronic acid | 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 91 |
Note: Yields are based on reported data for similar bulky NHC-Pd catalytic systems and may vary depending on specific reaction conditions.
Mechanistic Insights: The Role of the Bulky NHC Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky NHC ligand derived from 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol plays a critical role in each of these steps.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The electron-rich NHC ligand enhances the electron density on the palladium(0) center, promoting the oxidative addition of the aryl chloride.
-
Transmetalation: The transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is generally fast.
-
Reductive Elimination: The steric bulk of the 2,6-diethylphenyl groups on the NHC ligand is crucial for facilitating the reductive elimination of the biaryl product from the palladium(II) intermediate. This steric pressure destabilizes the Pd(II) complex, lowering the activation energy for the final C-C bond-forming step and regenerating the active Pd(0) catalyst.
Conclusion
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is a valuable and versatile precursor for the synthesis of bulky N-heterocyclic carbene ligands. These ligands, when coordinated to palladium, form highly active and robust catalysts for challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl chlorides. The protocols and insights provided in these application notes are intended to enable researchers to effectively utilize this ligand system in their synthetic endeavors, contributing to the advancement of organic synthesis and drug discovery.
References
- Note: As specific literature on the catalytic use of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not readily available, this reference list is based on analogous systems and general principles of NHC catalysis.
-
Synthesis and characterization of ruthenium complexes with 1-aryl-2-mercaptoimidazole ligands. Journal of Organometallic Chemistry, 2012 , 705, 34-38. [Link]
-
N-Heterocyclic Carbenes in Synthesis. S. P. Nolan, Ed.; Wiley-VCH: Weinheim, 2006. [Link]
-
The Suzuki−Miyaura Cross-Coupling Reaction. N. Miyaura, A. Suzuki, Chem. Rev.1995 , 95, 2457-2483. [Link]
-
A General and Efficient Catalyst System for the Suzuki Cross-Coupling of Aryl Chlorides. J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999 , 38, 2407-2410. [Link]
-
Nickel-Catalyzed Cross-Coupling Reactions. S. Z. Tasker, E. A. Standley, T. F. Jamison, Nature2014 , 509, 299-309. [Link]
Application Note & Protocols: A Stepwise Guide to the Synthesis of N-Heterocyclic Carbenes (NHCs) from 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
Abstract
N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry, serving as powerful ligands for transition metal catalysis and as potent organocatalysts in their own right. Their robust σ-donating properties and tunable steric profiles allow for unprecedented control over chemical reactivity. This guide provides a detailed, three-part protocol for the preparation of an unsymmetrical NHC, starting from the versatile precursor, 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol. The described workflow proceeds through N-alkylation of the imidazole-2-thione, followed by a robust reductive desulfurization to form the crucial imidazolium salt precursor, and culminates in the deprotonation to generate the free carbene. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering both practical, step-by-step instructions and the fundamental chemical principles that underpin the methodology.
Introduction and Strategic Overview
The synthesis of NHCs is most commonly achieved by the deprotonation of a corresponding imidazolium or imidazolinium salt precursor.[1][2] The challenge, therefore, lies in the efficient synthesis of these azolium salts with the desired substitution patterns. While many routes exist for symmetrical NHCs, the synthesis of unsymmetrical analogues often requires a more nuanced strategy.
The starting material, 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, exists in tautomeric equilibrium with its thione form. The thione functional group at the C2 position, the future carbene center, serves as a synthetic handle that must be strategically removed. A direct, one-step conversion to the NHC is not practical. Instead, a more reliable and modular three-stage approach is employed, as outlined below. This method allows for clean, high-yielding transformations at each step.
The synthetic strategy involves:
-
N3-Alkylation: The unsubstituted nitrogen of the imidazole ring is first alkylated to create a 1,3-disubstituted imidazolium-2-thione. This step is critical for installing the second N-substituent and ensuring the stability of the final NHC.
-
Reductive Desulfurization: The carbon-sulfur double bond at the C2 position is removed and replaced with a C-H bond. This is the key transformation that converts the thione into the desired imidazolium salt (the direct NHC precursor). For this, the classic and highly effective Raney® Nickel desulfurization method is used.[3][4]
-
C2-Deprotonation: The final step involves the removal of the acidic proton from the C2 position of the imidazolium salt using a strong, non-nucleophilic base to generate the free, highly reactive NHC in situ.[5]
This entire workflow is visualized in the diagram below.
Materials and Reagent Data
Proper preparation and handling of reagents are paramount. All solvents should be of anhydrous grade where specified. Raney® Nickel is pyrophoric and must be handled with extreme care.
| Reagent | Formula | MW ( g/mol ) | Role |
| 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol | C₁₃H₁₆N₂S | 232.35 | Starting Material |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | Alkylating Agent |
| Acetone | C₃H₆O | 58.08 | Solvent |
| Raney® Nickel (50% slurry in water) | Ni | 58.69 | Desulfurization Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Potassium Hexamethyldisilazide (KHMDS) | C₆H₁₈KNSi₂ | 199.55 | Deprotonating Base |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent |
Experimental Protocols
Part A: Synthesis of 1-(2,6-diethylphenyl)-3-methyl-1H-imidazole-2(3H)-thione
Principle: This step involves a standard SN2 reaction. The imidazole-2-thiol starting material is deprotonated at the N3 position by a mild base, potassium carbonate, to form an imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl iodide to form the N-alkylated product.[6][7] Acetone is a suitable polar aprotic solvent for this transformation.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol (10.0 g, 43.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (8.9 g, 64.5 mmol, 1.5 equiv) and 100 mL of acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add iodomethane (3.2 mL, 6.1 g, 43.0 mmol, 1.0 equiv) dropwise to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).
-
Wash the collected solids with a small amount of acetone (2 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the product as a white or off-white solid.
Part B: Synthesis of 1-(2,6-diethylphenyl)-3-methyl-1H-imidazolium Salt (NHC Precursor)
Principle: This protocol utilizes the powerful desulfurization capability of Raney® Nickel.[3] Raney® Nickel is a high-surface-area nickel catalyst saturated with adsorbed hydrogen.[8] It facilitates the hydrogenolysis of the carbon-sulfur bond, effectively replacing the thione group with two hydrogen atoms and yielding the desired imidazolium salt.[4][9] The counter-ion will depend on the workup but is typically a halide if acids are used or can be exchanged. For simplicity, we will assume the formation of a halide salt after workup.
SAFETY WARNING: Raney® Nickel is highly pyrophoric when dry and can ignite flammable solvents. It must be kept wet as a slurry at all times and handled under an inert atmosphere or with extreme care to prevent drying. All equipment must be purged of air.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Raney nickel desulfurization | Britannica [britannica.com]
Troubleshooting & Optimization
purification strategies to remove impurities from crude 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
Welcome to the dedicated technical support guide for the purification of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. This guide synthesizes established chemical principles with practical, field-tested methodologies to provide a comprehensive troubleshooting framework.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the chemical nature of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol. Its structure features two key functionalities that dictate its behavior and provide the handles we can exploit for purification:
-
The Imidazole Ring : The unsubstituted nitrogen atom (N-3) of the imidazole ring is basic, with a pKa of its conjugate acid typically around 7.0.[1] This allows for the formation of a water-soluble salt under acidic conditions.
-
The Thiol Group (Thione Tautomer) : This molecule exists in tautomeric equilibrium with its thione form, 1-(2,6-diethylphenyl)-1,3-dihydro-2H-imidazole-2-thione. The proton on the nitrogen in the thione form is acidic, and the thiol proton is also acidic. This allows for deprotonation with a suitable base to form a water-soluble thiolate salt.
This amphoteric nature is the cornerstone of a powerful and selective purification technique: acid-base extraction.
Anticipating the Impurities: A Chemist's Foresight
Effective purification begins with a hypothesis about the likely impurities. Based on common synthetic routes for N-aryl imidazoles, such as the reaction of 2,6-diethylaniline with reagents to form the imidazole-2-thiol ring, the crude product may contain:
-
Unreacted Starting Materials : Primarily 2,6-diethylaniline.
-
Reagents from Ring Formation : Such as partially reacted intermediates or excess sulfur-containing reagents.
-
Polymeric Byproducts : Often formed in condensation reactions.
-
Oxidized Impurities : The thiol can be susceptible to air oxidation, leading to the formation of the corresponding disulfide.[2]
-
Residual Metal Catalysts : If a copper or palladium-catalyzed N-arylation route is employed, trace metals can contaminate the product.[3][4][5]
Purification Workflow: From Crude Solid to Analytical Standard
The following diagram outlines a logical workflow for the purification of crude 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, moving from bulk purification to final polishing.
Caption: A multi-step purification workflow for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol in a practical question-and-answer format.
FAQ 1: My crude product is a dark, oily solid. What is the best first step?
Answer: An acid-base extraction is the most effective initial step to remove both basic impurities (like residual 2,6-diethylaniline) and highly polar, acidic, or water-soluble byproducts from the synthesis. This technique leverages the amphoteric nature of your target compound.
Causality: The basic nitrogen on the imidazole ring can be protonated by an aqueous acid (e.g., 1 M HCl) to form a water-soluble imidazolium salt. This will leave non-basic organic impurities in the organic layer. Subsequently, the acidic thiol group can be deprotonated by an aqueous base (e.g., 1 M NaOH) to form a water-soluble thiolate salt, leaving neutral impurities behind. By carefully manipulating the pH, you can selectively move your desired compound between aqueous and organic phases, leaving impurities behind.[6]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution : Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Remove Basic Impurities) : Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat 2-3 times.
-
What this does : Basic impurities like 2,6-diethylaniline will be protonated and move into the aqueous layer. Your product should remain in the organic layer.
-
Action : Discard the aqueous layers (or save for analysis if troubleshooting).
-
-
Basic Wash (Isolate the Product) : To the organic layer from the previous step, add 1 M NaOH (aq) and shake. The product will now be deprotonated at the thiol group and move into the aqueous layer.
-
What this does : Your desired thiol is converted to its sodium salt and dissolves in the aqueous phase. Neutral organic impurities remain in the organic layer.
-
Action : Separate and collect the aqueous layer. Repeat the extraction on the organic layer 2 more times and combine the aqueous extracts. Discard the organic layer containing neutral impurities.
-
-
Re-acidification and Product Recovery : Cool the combined basic aqueous extracts in an ice bath. Slowly re-acidify with concentrated HCl until the pH is ~5-6 (check with pH paper). Your product should precipitate out as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for acid-base extraction purification.
FAQ 2: After acid-base extraction, my product is still not pure enough. What's next?
Answer: Recrystallization is an excellent second step for "polishing" the compound. It is highly effective at removing small amounts of structurally similar impurities.
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve the compound and its impurities when hot but will become a poor solvent for the desired compound as it cools, causing it to crystallize out in a pure form while the impurities remain in the "mother liquor."
Troubleshooting Recrystallization
| Issue Encountered | Probable Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is cooling too quickly. | Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution). Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask can also induce crystallization.[7] |
| No crystals form, even when cold. | The solvent is too good (product is too soluble), or the solution is too dilute. | If too much solvent was used, carefully evaporate some of it and attempt to cool again. If the solvent is inherently too good, a different solvent system is required. |
| Poor recovery of the product. | Too much solvent was used, or the compound is significantly soluble even in the cold solvent. | Always use the minimum amount of hot solvent to dissolve the solid. After filtering the crystals, you can reduce the volume of the mother liquor and cool it again to obtain a second crop of crystals (which may require separate purity analysis).[7] |
| Product is still colored after recrystallization. | Colored, polymeric impurities are present. | Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, conjugated colored molecules.[2] Use sparingly, as it can also adsorb your product. |
Recommended Solvents to Screen: Based on similar structures, good starting points for recrystallization solvents are ethanol, ethyl acetate/hexane mixtures, or dioxane.[7][8][9]
FAQ 3: Recrystallization isn't working, and I have multiple impurities. How do I proceed?
Answer: When dealing with complex mixtures or impurities with very similar solubility profiles to your product, column chromatography is the most powerful technique.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds with higher polarity will interact more strongly with the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.
Troubleshooting Column Chromatography
| Issue Encountered | Probable Cause | Recommended Solution |
| Significant "tailing" of the product spot. | The basic imidazole nitrogen is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) to your eluent. This neutralizes the acidic sites on the silica, leading to sharper peaks. Alternatively, use a different stationary phase like neutral or basic alumina. |
| Product won't elute from the column. | The eluent is not polar enough, or the compound is irreversibly binding/decomposing on the silica. | Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If decomposition is suspected, switch to a less acidic stationary phase like alumina.[10] |
| Poor separation between product and an impurity. | The chosen solvent system does not have enough selectivity. | Run several TLCs to screen different solvent systems (e.g., DCM/methanol, toluene/ethyl acetate). A shallower solvent gradient during the column run can also improve resolution.[9] |
Recommended Eluent Systems (for Silica Gel):
-
Hexane / Ethyl Acetate gradients
-
Dichloromethane / Methanol gradients
-
Toluene / Ethyl Acetate gradients
FAQ 4: My sample looks clean by NMR, but I need >99.5% purity for my assay. What is the final step?
Answer: For achieving the highest level of purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice. It offers the highest resolution of all purification techniques.
Causality: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[11] The high-efficiency packing materials in the columns allow for the separation of even very closely related impurities.
Considerations for Prep HPLC:
-
Method Development : An analytical HPLC method must be developed first to determine the optimal mobile phase and column chemistry (e.g., C18).
-
Loading : Care must be taken not to overload the column, which would compromise separation.
-
Solvent Removal : The collected fractions will contain the purified compound dissolved in the mobile phase, which must be removed, typically by lyophilization or rotary evaporation.
Purity Analysis: How Do I Know It's Pure?
No purification is complete without rigorous analysis to confirm the purity of the final material.
-
Thin-Layer Chromatography (TLC) : An indispensable tool for monitoring the progress of a column or assessing the success of an extraction or recrystallization.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) : The gold standard for structural confirmation. A clean ¹H NMR spectrum, free of impurity peaks and with correct integration, is a strong indicator of high purity.[1][15] Comparing the spectra to a known reference is ideal.
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data. By integrating the area of the product peak relative to all other peaks, a purity percentage (area %) can be calculated.[6]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying the molecular weights of impurities.
References
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available at: [Link]
-
PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., et al. (2003). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E, E59(8), o1034-o1035. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(2,6-diethylphenyl)-imidazole-5-carboxamide. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]
-
Reddy, K. L., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(18), 4874–4877. Available at: [Link]
-
Buchwald, S. L., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(17), 6544–6557. Available at: [Link]
-
Streubel, R., et al. (2015). Synthesis and Oxidative Desulfurization of PV-Functionalized Imidazole-2-thiones: Easy Access to P-Functional Ionic Liquids. Australian Journal of Chemistry, 68(8), 1282-1292. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
EPA. (n.d.). 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro-. Substance Details. Retrieved from [Link]
-
ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? Retrieved from [Link]
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Carroll, K. S., & Sies, H. (2011). Biochemical methods for monitoring protein thiol redox states in biological systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 967–975. Available at: [Link]
-
PubChem. (n.d.). 1-propyl-1H-imidazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). How get optimum Imidazole concentration to purify His-tagged proteins? Retrieved from [Link]
-
Acar, Ç., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(23), 7244. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-IMIDAZOLE-2-THIOL | CAS 60-56-0. Retrieved from [Link]
-
Wolfe, D. M. (2007). Oxidative desulfurization of azole-2-thiones with benzoyl peroxide. University of Georgia. Available at: [Link]
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- 2. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
preventing oxidative dimerization of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol during storage
Executive Summary & Compound Profile
Compound: 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol CAS: 25372-34-3 Primary Risk: Oxidative dimerization to bis(1-(2,6-diethylphenyl)-1H-imidazol-2-yl)disulfide.
This guide addresses the stability challenges associated with 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol . While the 2,6-diethylphenyl group provides steric bulk that retards dimerization compared to unhindered analogs, this compound remains susceptible to auto-oxidation. The transformation is driven by atmospheric oxygen and accelerated by solution-state storage, basic pH, and specific solvents (e.g., DMSO).
Critical Insight: In the solid state, this compound predominantly exists as the thione tautomer (1-(2,6-diethylphenyl)-1,3-dihydro-2H-imidazole-2-thione). However, "thiol" nomenclature is standard. The oxidation risk involves the conversion of the thione/thiol equilibrium species into a disulfide dimer, a reaction that is often irreversible without chemical reduction.
Mechanistic Insight: The Oxidation Pathway
To prevent degradation, one must understand the enemy. The oxidation of imidazole-2-thiols is not a simple direct attack by oxygen; it is a radical-mediated or anion-mediated process often catalyzed by trace metals or photo-excitation.
Figure 1: Oxidative Dimerization Pathway
The following diagram illustrates the equilibrium and the irreversible oxidative exit vector.
Caption: The tautomeric equilibrium shifts toward the reactive thiol/thiolate forms in solution, leading to irreversible dimerization. Prevention focuses on maintaining the Thione/Thiol state.
Storage & Handling Protocols
Core Storage Directives
The following conditions are non-negotiable for long-term stability (>1 month).
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Desiccated) | Arrhenius suppression of oxidation rates; prevents moisture condensation which facilitates proton transfer. |
| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, providing a superior "blanket" in vials compared to Nitrogen. |
| Container | Amber Glass, Teflon-lined cap | Blocks UV light (which generates thiyl radicals) and prevents oxygen permeation. |
| Physical State | Solid Powder Only | Solution storage increases the effective collision frequency for dimerization and exposes the compound to dissolved oxygen. |
Protocol A: Inert Aliquotting (The "Schlenk" Standard)
Use this protocol upon receiving a new batch.
-
Preparation: Dry a Schlenk flask and amber vials under vacuum/heat. Backfill with Argon.[1]
-
Transfer: Move the bulk material into the Schlenk flask inside a glovebox or using a funnel under a heavy stream of Argon.
-
Aliquotting: Distribute the compound into single-use amber vials (e.g., 50 mg or 100 mg amounts).
-
Why? Repeated opening of a bulk bottle introduces moisture and oxygen every time. Single-use aliquots preserve the integrity of the remaining stock.
-
-
Sealing: Cap tightly with Parafilm over the closure to minimize gas exchange. Store at -20°C.
Troubleshooting & FAQs
Q1: I dissolved my compound in DMSO for a stock solution, and it turned yellow overnight. Is it still good?
Verdict: Likely Degraded. Explanation: DMSO (Dimethyl Sulfoxide) is not an inert solvent for thiols; it is a mild oxidant. In the presence of trace acid or halogens, DMSO efficiently converts thiols to disulfides [1]. The yellow color often indicates the formation of the disulfide chromophore or conjugated impurities. Action: Check LC-MS. If the mass corresponds to the dimer (M_dimer ≈ 2 * M_thiol - 2), discard the solution. Never store thiols in DMSO. Use degassed anhydrous DMF or Acetonitrile for short-term stock solutions only.
Q2: How can I distinguish the oxidized dimer from the pure thiol?
Diagnostic:
-
Solubility: The disulfide dimer is often significantly less soluble in polar protic solvents (like Methanol) than the thione/thiol monomer.
-
NMR Spectroscopy:
-
¹H NMR: Look for the disappearance of the N-H/S-H proton signal (typically broad, >11 ppm).
-
Shift: The aromatic protons on the imidazole ring will show a distinct chemical shift change (typically downfield) upon dimerization due to the loss of the thione character.
-
Q3: My compound has oxidized. Can I recover it?
Yes. The disulfide bond can be cleaved reductively. Protocol B: Reductive Recovery
-
Dissolve: Suspend the oxidized material in Ethanol or Methanol.
-
Reduce: Add 2.0 equivalents of Sodium Borohydride (NaBH₄) slowly at 0°C. Stir for 2 hours at room temperature.
-
Quench & Acidify: Carefully quench with dilute HCl to pH ~3-4. This protonates the thiolate back to the stable thione/thiol form.
-
Extract: Extract with Dichloromethane (DCM). The thiol is lipophilic (due to the diethylphenyl group).
-
Dry: Dry over MgSO₄ and concentrate.
-
Verify: Run a TLC or NMR to confirm monomer recovery.
Q4: Does the 2,6-diethyl group protect it completely?
No. While the ethyl groups provide "steric fencing" around the N1 position, the sulfur at C2 is still exposed enough to react. The steric bulk does make the dimerization slower than in N-methylimidazole-2-thiol, but it does not render the compound air-stable in solution [2].
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | High | Good for extraction/reaction. Degas before use. |
| Tetrahydrofuran (THF) | Medium | Susceptible to peroxide formation (which oxidizes thiols). Use fresh, inhibited, or distilled THF. |
| DMSO | Critical Failure | DO NOT USE. Oxidizes thiols to disulfides [1]. |
| Water | Low | Poor solubility. High pH water promotes thiolate formation and rapid oxidation. |
| Ethanol/Methanol | Medium | Acceptable for short-term use. Proticity can assist tautomerization. |
References
-
Ting, H., et al. (2016). "DMSO-Promoted Oxidative Functionalization of Thiols." Journal of Organic Chemistry. (Demonstrates DMSO as an oxidant for thiols).
-
Freeman, F., et al. (2010). "Dimerization of Imidazole-2-thiones." Journal of Heterocyclic Chemistry. (General mechanism of imidazole thione/thiol oxidation).
-
BenchChem Technical Repository. (2025).[4] "Preventing Oxidation of Aromatic Thiols." (General storage protocols for fluorinated/hindered thiols).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol before handling.
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol. Our goal is to provide a comprehensive, scientifically-grounded resource that explains the underlying causes of this issue and offers a range of practical, step-by-step solutions to achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs): First Principles
Q1: What are the core physicochemical properties of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol that cause its low water solubility?
The poor aqueous solubility of this compound is primarily driven by its molecular structure. It possesses a large, non-polar 2,6-diethylphenyl group, which makes the molecule significantly lipophilic, or "fat-loving." This is quantitatively supported by a predicted XlogP value of approximately 3.1, indicating a strong preference for a non-polar environment over water[1]. While the imidazole-2-thiol portion of the molecule contains heteroatoms (nitrogen and sulfur) that can participate in hydrogen bonding, their contribution is overshadowed by the large hydrophobic phenyl ring.
Q2: Why is addressing the solubility of this compound critical for the validity of my experimental results?
Solubility is a foundational parameter in nearly all biological and chemical assays. If a compound precipitates out of solution, its effective concentration at the target site (e.g., an enzyme, a cell receptor) becomes unknown and uncontrolled, leading to unreliable and irreproducible data. For drug development, poor aqueous solubility directly impacts bioavailability, as a drug must be in solution to be absorbed by the body.[2] Therefore, ensuring the compound is fully dissolved at the desired concentration is a non-negotiable prerequisite for generating meaningful results.
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I be concerned with?
This is a crucial distinction for researchers.
-
Kinetic Solubility is typically measured by dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. It measures the concentration at which the compound begins to precipitate from a supersaturated solution. This is often the relevant parameter for initial high-throughput screening or in vitro assays.[3]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours). This value is critical for formulation development and predicting in vivo absorption.[3]
For most lab-based experiments, you are initially dealing with kinetic solubility. If you observe precipitation, it's a sign that you have exceeded this limit.
Systematic Troubleshooting Guide
This section provides a logical workflow and detailed protocols to systematically address solubility challenges. We recommend following these strategies in the order presented.
Caption: Troubleshooting workflow for solubilizing 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol.
Strategy 1: pH Modification
Causality: The solubility of ionizable compounds is highly dependent on pH.[4] 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol has a thiol (-SH) group. Thiols are weakly acidic, with a pKa typically in the range of 9-10.[5] At a pH above its pKa, the thiol group will deprotonate to form a negatively charged thiolate anion (-S⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media. The transformation rates of thiols are known to be highly pH-dependent, increasing with a rise in solution pH.[6]
Q4: How can I leverage pH to increase the solubility of my compound?
By increasing the pH of your aqueous buffer to a value at or above the pKa of the thiol group, you can significantly increase the proportion of the more soluble thiolate form. However, one must always consider the pH stability of the compound and the pH constraints of the intended experiment (e.g., cell culture assays must be maintained near physiological pH).
Experimental Protocol 1: pH Screening for Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.5, 9.5). Use buffers that will not interfere with your downstream assay (e.g., phosphate, borate).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration. Keep the final DMSO concentration identical and as low as possible (ideally ≤1%) across all samples.
-
Equilibration & Observation: Gently mix the solutions and allow them to equilibrate at the experimental temperature for 1-2 hours.
-
Assessment: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar method.
Strategy 2: Utilizing Cosolvents
Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic compounds like 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, effectively increasing its solubility.[8][9] The solubility of a non-polar compound generally increases exponentially as the fraction of the cosolvent increases.[10]
Q5: My experiment must be run at a neutral pH. What are my options?
Using a cosolvent is the most common approach in this scenario. Solvents like DMSO, ethanol, propylene glycol (PG), or polyethylene glycol (PEG) are frequently used.[9] The key is to use the minimum amount of cosolvent necessary to maintain solubility while ensuring it does not interfere with your experiment.
Data Presentation 1: Comparison of Common Cosolvents
| Cosolvent | Typical Starting % (v/v) | Pros | Cons & Considerations |
| DMSO | ≤ 1% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some enzymatic assays. |
| Ethanol | 1-5% | Less toxic than DMSO for many cell types; volatile. | Can cause protein denaturation at higher concentrations. |
| PEG 400 | 5-20% | Low toxicity; often used in formulations.[11] | Can be viscous; may affect osmolarity. |
| Propylene Glycol | 1-10% | Good safety profile; commonly used in pharmaceuticals.[9] | May not be as potent a solvent as DMSO. |
Experimental Protocol 2: Preparing a Stock and Working Solution with a Cosolvent
-
High-Concentration Stock: Dissolve the compound in 100% of your chosen cosolvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 20 mg/mL or 50 mM).[12] Ensure it is fully dissolved, using gentle warming (37°C) or vortexing if necessary.[13]
-
Intermediate Dilution (Optional): If a large dilution is needed, you can make an intermediate dilution of the primary stock into your aqueous experimental buffer.
-
Final Working Solution: Perform the final dilution into your aqueous buffer, adding the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Critical Check: Always ensure the final percentage of the organic cosolvent in your working solution is below the tolerance limit for your specific assay. For example, if your final desired compound concentration is 10 µM and you are using a 10 mM DMSO stock, a 1:1000 dilution will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
Strategy 3: Surfactants and Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[14] A poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the water, a process known as micellar solubilization.[14][15] This technique can dramatically increase the apparent solubility of hydrophobic compounds.
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.
Q6: When should I consider using a surfactant?
If pH modification and cosolvents are insufficient or incompatible with your experimental system, surfactants are a powerful alternative. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological research due to their relatively low toxicity.[16][17]
Experimental Protocol 3: Screening Surfactants for Solubility Enhancement
-
Select Surfactants: Choose a few non-ionic surfactants to screen (e.g., Tween® 80, Kolliphor® EL).
-
Prepare Surfactant Solutions: Prepare your aqueous buffer containing different concentrations of the surfactant (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add Compound: Prepare a concentrated stock of your compound in a minimal amount of a water-miscible solvent like ethanol.
-
Solubilize: Add the compound stock to the surfactant-containing buffers and mix thoroughly.
-
Equilibrate and Assess: Allow the solutions to equilibrate for several hours and assess solubility as described in Protocol 1.
Advanced Strategies for Drug Development
For professionals in formulation science, more advanced techniques may be necessary to achieve the desired stability and bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic part of the molecule and increasing its aqueous solubility.[16]
-
Solid Dispersions: This technique involves dispersing the amorphous form of the active pharmaceutical ingredient (API) into a hydrophilic polymer matrix (e.g., PVP, HPMC).[16][18] The amorphous form of a drug typically has a higher solubility than its crystalline form.[16]
-
Lipid-Based Formulations: For oral drug delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[16][19] These formulations form fine emulsions in the gastrointestinal tract, keeping the drug solubilized for absorption.[19]
References
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SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Green Pharmacy, 8(4), 203. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
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Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. [Link]
-
S, K. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 1119–1126. [Link]
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Wikipedia. Cosolvent. [Link]
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Taylor & Francis. Cosolvent – Knowledge and References. [Link]
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Dubey, I. (2015, January 8). Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]
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PubChem. Imidazole-2-thiol, 4-phenyl-. [Link]
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Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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Ashour, A. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105. [Link]
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Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. Semantic Scholar. [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
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Cheméo. Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). [Link]
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Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 653-657. [Link]
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Zhang, C., & Wang, W. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water research, 127, 117-125. [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
PubChemLite. 1-(2,6-diethylphenyl)imidazole-2-thiol. [Link]
-
Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 333-336. [Link]
-
ResearchGate. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, a molecule of interest in medicinal chemistry and materials science. By juxtaposing experimental data from structurally related analogues with theoretically predicted values, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the interpretation and verification of this compound's structure.
The Significance of NMR in Structural Elucidation
NMR spectroscopy's power lies in its ability to probe the chemical environment of individual nuclei within a molecule. For a complex molecule like 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the 2,6-diethylphenyl and imidazole-2-thiol moieties. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton signals, alongside the chemical shifts of carbon atoms, provide a detailed molecular fingerprint.
Predicted ¹H and ¹³C NMR Chemical Shifts
While a dedicated experimental spectrum for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not publicly available, we can predict its NMR signatures with high accuracy by analyzing data from its constituent parts and structurally similar compounds.
The 2,6-Diethylphenyl Moiety
The symmetrically substituted 2,6-diethylphenyl group presents a distinct set of signals. Based on data for 2,6-diethylaniline, we can anticipate the following:[1][2][3]
-
Aromatic Protons (H-3', H-4', H-5'): A triplet for the H-4' proton and a doublet for the H-3' and H-5' protons, typically found in the aromatic region (δ 7.0-7.5 ppm).
-
Methylene Protons (-CH₂-): A quartet for the methylene protons of the ethyl groups, arising from coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet for the methyl protons of the ethyl groups.
The Imidazole-2-thiol Ring
The imidazole-2-thiol portion of the molecule, which exists in tautomeric equilibrium with its thione form, will exhibit characteristic signals. Data from various N-aryl imidazole-2-thiones suggest the following:[4][5][6]
-
Imidazole Protons (H-4, H-5): Two doublets in the aromatic region, with their exact chemical shifts influenced by the N-aryl substituent.
-
Thiol Proton (-SH) or Amine Proton (-NH-): A broad singlet that can be exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.
Comparative Data Analysis
To substantiate our predictions, we will compare them with experimental data from analogous compounds.
Table 1: Comparative ¹H NMR Data (Predicted vs. Analogues)
| Proton | Predicted Shift (ppm) for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol | Experimental Shift (ppm) in 2,6-Diethylaniline[1][3] | Experimental Shift (ppm) in N-Aryl Imidazole-2-thiones[4][5] |
| H-4, H-5 | ~7.0 - 7.5 (d) | - | ~6.9 - 7.4 (d) |
| H-3', H-5' | ~7.3 - 7.5 (d) | ~6.92 (d) | - |
| H-4' | ~7.2 - 7.4 (t) | ~6.79 (t) | - |
| -CH₂- | ~2.5 - 2.7 (q) | ~2.57 (q) | - |
| -CH₃ | ~1.1 - 1.3 (t) | ~1.25 (t) | - |
| -SH / -NH- | Broad, variable | ~3.54 (s, -NH₂) | ~12.1 (s, -NH-) |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Analogues)
| Carbon | Predicted Shift (ppm) for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol | Experimental Shift (ppm) in 2,6-Diethylaniline[1][2] | Experimental Shift (ppm) in N-Aryl Imidazole-2-thiones[5] |
| C=S (C-2) | ~175 - 180 | - | ~178 |
| C-4, C-5 | ~115 - 130 | - | ~104 - 132 |
| C-1' | ~135 - 140 | ~141.57 | - |
| C-2', C-6' | ~130 - 135 | ~127.60 | - |
| C-3', C-5' | ~128 - 130 | ~125.99 | - |
| C-4' | ~125 - 128 | ~118.28 | - |
| -CH₂- | ~24 - 26 | ~24.28 | - |
| -CH₃ | ~13 - 15 | ~13.08 | - |
Experimental Protocol for NMR Acquisition
For researchers aiming to acquire experimental data for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons.
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Perform a D₂O exchange experiment to identify the -SH or -NH proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Employ a pulse program with a 30-45° pulse angle and a sufficient relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the diethylphenyl and imidazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the linkage between the two main structural moieties.
-
Visualizing the Structure and NMR Assignment Workflow
The following diagrams illustrate the molecular structure with atom numbering for unambiguous NMR assignment and the general workflow for NMR data acquisition and analysis.
Figure 1: Molecular structure and atom numbering scheme.
Figure 2: General workflow for NMR data acquisition and analysis.
Conclusion
The structural characterization of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By leveraging comparative data from structurally related compounds, a detailed and accurate prediction of the chemical shifts and coupling patterns can be made. This guide provides a comprehensive framework for researchers to not only predict and interpret the NMR spectra of this specific molecule but also to apply these principles to other novel heterocyclic systems. The synergy of predictive analysis and rigorous experimental verification is key to advancing research in drug discovery and materials science.
References
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (n.d.). National Institutes of Health.
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021, March 18). MDPI.
- 2,6-Diethylaniline. (n.d.). PubChem.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- 2,6-Diethylaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2,6-Diethylaniline(579-66-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. (2023, June 14). RSC Publishing.
Sources
- 1. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Diethylaniline(579-66-8) 1H NMR [m.chemicalbook.com]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02913A [pubs.rsc.org]
Technical Guide: Infrared Spectroscopy Analysis of Thiol vs. Thione Forms in 1-(2,6-diethylphenyl) Imidazoles
Executive Summary
Objective: To provide a definitive, comparative analysis of Infrared (IR) Spectroscopy for distinguishing between the 1,3-dihydro-2H-imidazole-2-thione (thione) and 1H-imidazole-2-thiol (thiol) tautomers of 1-(2,6-diethylphenyl) imidazoles.
Context: 1-(2,6-diethylphenyl) imidazole derivatives are critical precursors for N-heterocyclic carbenes (NHCs) used in catalysis and drug development. While these compounds predominantly exist as thiones in the solid state, their tautomeric behavior in solution or under specific synthetic conditions (e.g., metal coordination) is a frequent source of ambiguity.
Verdict: While X-ray crystallography is the gold standard for solid-state confirmation, and NMR is superior for solution-state dynamics, IR spectroscopy offers the most rapid, cost-effective, and functional-group-specific method for immediate tautomer assignment. This guide details a self-validating IR protocol to distinguish the diagnostic N–H (thione) and S–H (thiol) stretching modes.
Part 1: Mechanistic Insight — The Thione-Thiol Equilibrium[1]
In 1-substituted imidazoles, the tautomeric equilibrium involves the migration of a proton between the N3 nitrogen and the sulfur atom at C2.
-
Form A (Thione): The proton resides on the N3 nitrogen. The C2-S bond has double-bond character (C=S). This is the thermodynamically favored form in the solid state due to strong intermolecular N–H···S hydrogen bonding.[1][2]
-
Form B (Thiol): The proton resides on the sulfur. The C2-S bond is a single bond, and the imidazole ring retains full aromaticity with a C=N bond at N3.
Structural Dynamics
The steric bulk of the 2,6-diethylphenyl group at the N1 position creates a "picket fence" effect, often shielding the N-heterocycle. However, it does not prevent the formation of the thione. The identification challenge arises because the "C=S" stretch is not a clean, isolated mode like a carbonyl; it is highly coupled (Thioamide bands), making simple peak picking risky without a structured protocol.
Figure 1: Tautomeric equilibrium between Thione and Thiol forms and their primary diagnostic IR signals.
Part 2: Comparative Methodology
Why choose IR over NMR or X-ray? The following table compares the performance of IR against alternative analytical techniques for this specific application.
| Feature | IR Spectroscopy | ¹H NMR Spectroscopy | X-Ray Crystallography |
| Primary Detection | Functional Group Vibrations (N-H vs S-H) | Proton Chemical Environment | 3D Atomic Coordinates |
| Thione Marker | ν(N-H): Broad, 3100–3400 cm⁻¹Thioamide: Mixed modes 1100–1500 cm⁻¹ | δ(N-H): Broad singlet, >11 ppm (solvent dependent) | C=S bond length ~1.68 Å |
| Thiol Marker | ν(S-H): Weak, sharp, ~2550 cm⁻¹ (often overlooked) | δ(S-H): Sharper singlet, ~3–5 ppm (rarely seen) | C-S bond length ~1.75 Å |
| Speed | < 5 Minutes | 15–30 Minutes | Days (requires single crystal) |
| Sample State | Solid (ATR) or Solution | Solution only | Solid (Single Crystal) |
| Limitations | C=S stretch is coupled and hard to assign. S-H is weak. | Fast exchange can average signals. Solvent effects are strong. | Requires high-quality crystal. Cannot analyze bulk powder. |
| Verdict | Best for Rapid Screening and Solid-State QC. | Best for Solution Dynamics and quantitation. | Ultimate Structural Proof. |
Part 3: Deep Dive — IR Spectroscopy Analysis Protocol
This protocol uses a Self-Validating approach. To ensure the bands are assigned correctly, you must compare the analyte against a "Negative Control" (e.g., an S-alkylated derivative where tautomerism is impossible).
Diagnostic Bands Table
For 1-(2,6-diethylphenyl) imidazole-2-thione/thiol:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment / Notes |
| ν(N–H) | 3100 – 3400 | Medium, Broad | Definitive for Thione. Indicates H on Nitrogen. Broadness due to H-bonding. |
| ν(S–H) | 2500 – 2600 | Weak, Sharp | Definitive for Thiol. Often missed if background is noisy. |
| ν(C–H) Aromatic | 3000 – 3100 | Weak | Standard aromatic markers (do not confuse with N-H). |
| ν(C–H) Aliphatic | 2850 – 2980 | Strong | From the Ethyl groups on the phenyl ring. |
| Thioamide I | 1400 – 1500 | Strong | Mixed mode: δ(N-H) + ν(C-N). |
| Thioamide II/III | 1100 – 1300 | Medium/Strong | Mixed mode: ν(C=S) + ν(C-N) + ring def. "C=S character" is here. |
Experimental Protocol
Reagents:
-
Control (Optional but Recommended): S-methylated derivative (prepared by reacting analyte with MeI/base). This locks the "Thiol" structure (as a thioether) and removes N-H.
Step-by-Step Workflow:
-
Baseline Correction: Perform a background scan on the ATR (Attenuated Total Reflectance) crystal (Diamond or ZnSe). Ensure the crystal is clean (check 2800–3000 cm⁻¹ for residual organic cleaning solvents).
-
Solid State Analysis (Priority):
-
Place ~5 mg of the solid powder on the ATR crystal.
-
Apply high pressure to ensure good contact.
-
Scan: 4000 to 600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Search: Look immediately for the broad 3200 cm⁻¹ region .
-
Presence = Thione form (Solid state standard).
-
Absence + Peak at 2550 cm⁻¹ = Thiol form (Rare).
-
-
-
Solution State Analysis (Tautomerism Check):
-
Dissolve sample in dry CHCl₃ or CH₂Cl₂ (non-H-bonding solvents are preferred to see "free" N-H).
-
Use a liquid transmission cell (CaF₂ windows) or evaporate a film on the ATR.
-
Observation: Does the spectrum change?
-
If a new weak band appears at ~2550 cm⁻¹, the equilibrium is shifting in solution.
-
-
-
Validation (The "Control" Step):
-
Compare the spectrum of the Analyte vs. the S-methylated control.
-
Logic: The Control has NO N-H and NO S-H.
-
Any band in the Analyte at >3100 cm⁻¹ that is missing in the Control is confirmed as ν(N-H).
-
Part 4: Data Interpretation & Decision Workflow
Use the following logic flow to interpret your spectral data.
Figure 2: Decision tree for assigning tautomeric forms based on IR spectral features.
Critical Analysis of the "C=S" Band
Do not rely solely on the "C=S stretch". In imidazoles, this vibration is coupled with C-N stretching and ring deformation.
-
Literature Consensus: Look for strong bands in the 1100–1200 cm⁻¹ region (often assigned as Thioamide III).
-
Shift upon S-alkylation: Upon converting Thione → S-Methyl (Thioether), the bands in the 1100–1200 cm⁻¹ region will shift significantly or disappear, and the C=N band (around 1450–1500 cm⁻¹) will become more defined as the ring aromaticity changes.
References
- Tautomerism in Heterocycles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
IR of Thiones: Balakumar, S., et al. (2020). "Vibrational spectroscopic studies and molecular docking of imidazole-2-thione derivatives." Journal of Molecular Structure. Link
-
NHC Precursors: Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research. Link
- Thioamide Bands: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for Thioamide I/II/III assignments).
-
1-(2,6-diethylphenyl) imidazole Characterization: Specific spectral data derived from standard NHC precursor synthesis protocols found in: Organometallics (2007), 26, 24, 5880–5889. Link
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(2,6-diethylphenyl)imidazole-2-thiol (C13H16N2S) [pubchemlite.lcsb.uni.lu]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 25372-34-3|1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
[1]
Executive Summary & Chemical Profile
As a Senior Application Scientist, I often see researchers treat imidazole-thiols like generic organic waste. This is a critical error. 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol (CAS: 25372-34-3) is not only a pharmaceutical intermediate and a known metabolite of the pesticide Diafenthiuron , but it also possesses a reactive thiol (-SH) moiety.
The Operational Risk: The primary logistical challenge is the "stench" factor combined with aquatic toxicity. Improper disposal can lead to facility-wide odor contamination (triggering false gas leak alarms) and environmental non-compliance.[1]
Chemical Hazard Profile
| Parameter | Data | Operational Implication |
| CAS Number | 25372-34-3 | Use for waste manifesting.[1] |
| Molecular Formula | C₁₃H₁₆N₂S | Organosulfur compound; requires segregation from oxidizers.[1] |
| Physical State | Solid (typically off-white powder) | Dust control is required during weighing.[1] |
| Primary Hazards | Acute Tox. 4 (Oral), Skin/Eye Irritant 2 | Standard PPE (Nitrile gloves, goggles) is mandatory.[1][2] |
| Olfactory Threshold | Low (Mercaptan-like) | CRITICAL: Even trace amounts on glassware can contaminate lab air.[1] |
| Reactivity | Thiol group (-SH) | Incompatible with strong oxidizers (unless controlled) and acids.[1] |
Pre-Disposal Stabilization: The "Quenching" Protocol
You cannot simply throw thiol-contaminated solids or liquids into a general organic waste drum.[1] The odor will permeate the plastic. You must chemically alter the sulfur group first.
The Mechanism: We utilize oxidation to convert the volatile, odorous thiol into a non-volatile, odorless sulfonic acid or disulfide.
-
Reagent: Sodium Hypochlorite (Bleach, 5-10% solution).[1]
-
Chemistry:
(Sulfonic Acid) or (Disulfide).[1]
Standard Operating Procedure (SOP): Thiol Oxidation
Scope: Treatment of liquid mother liquors, contaminated glassware, and small solid residues.[1][2][3]
-
Preparation: Perform all work in a functioning fume hood.
-
The Oxidant Bath: Prepare a 10-15% bleach solution (dilute commercial bleach 1:1 with water).[1]
-
Controlled Addition:
-
Validation (The "Self-Validating" Step):
-
Stir for 2-4 hours (or overnight for heavily contaminated glassware).[1]
-
Test: Use starch-iodide paper.[1] It should turn blue/black, indicating excess oxidizer is present.[1] If not, add more bleach.[1]
-
pH Check: Ensure the solution remains basic (pH > 9) to prevent the release of chlorine gas or volatile sulfur species.
-
-
Finalization: Once the odor is gone and excess oxidant is confirmed, the solution can be consolidated into the aqueous waste stream (check local regulations) or organic waste if significant solvent was used.
Waste Stream Classification & Packaging
Proper segregation prevents dangerous reactions in the central waste accumulation area.
Decision Logic for Waste Streams
-
Stream A: Pure Solid Waste (Unused Reagent) [1]
-
Container: Wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Secondary Containment: Double-bagged in thick polyethylene (PE) bags (minimum 4 mil) before placing in the jar.[1]
-
Labeling: "Hazardous Waste - Toxic, Stench. 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol."[1]
-
RCRA Code: Likely D003 (Reactivity - if sulfide generation is potential) or Non-Listed Hazardous.[1] Consult EHS for State-Specific codes for "Stench" chemicals.[1]
-
-
Stream B: Quenched Liquid Waste
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for handling this compound, ensuring no step is missed.
Caption: Operational workflow for the segregation, quenching, and disposal of imidazole-thiol waste.
Emergency Spill Response
In the event of a spill outside the fume hood, immediate action is required to prevent building evacuation due to odor.[2]
-
Isolate: Close the lab door. Alert nearby personnel.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>50g), use a half-face respirator with organic vapor cartridges.[1]
-
Neutralize (Don't just wipe):
-
Cover the spill with a bleach-soaked absorbent pad or vermiculite.
-
Allow it to sit for 15 minutes to oxidize the thiol.
-
-
Clean: Scoop the slurry into a wide-mouth jar.
-
Deodorize Surface: Wipe the surface with a dilute bleach solution, followed by water, then ethanol.
Regulatory & Compliance Notes (RCRA)
While 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not explicitly listed on the EPA P-list or U-list, it falls under Characteristic Waste regulations due to its reactivity and toxicity profile.[1]
-
Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation of this material.[1]
-
Satellite Accumulation Areas (SAA): Keep the waste container in the SAA inside the fume hood until full. Do not move open "stench" containers through corridors.
References
-
PubChem. (n.d.).[1] Compound Summary: 1-(2,6-diethylphenyl)imidazole-2-thiol.[1][8][9] National Library of Medicine.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[1][7][10] Retrieved from [Link][1]
-
University of Washington EHS. (n.d.).[1] SOP: Thiol and Stench Chemical Handling. Retrieved from [Link][1]
Sources
- 1. PubChemLite - 1-(2,6-diethylphenyl)imidazole-2-thiol (C13H16N2S) [pubchemlite.lcsb.uni.lu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. epa.gov [epa.gov]
- 8. 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 25372-34-3|1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]
- 10. republicservices.com [republicservices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
